2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 874462-90-5
VCID: VC21375939
InChI: InChI=1S/C21H14N2O4/c24-19-15-5-1-2-6-16(15)27-20-17(19)18(13-7-9-22-10-8-13)23(21(20)25)12-14-4-3-11-26-14/h1-11,18H,12H2
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)CC5=CC=CO5
Molecular Formula: C21H14N2O4
Molecular Weight: 358.3g/mol

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 874462-90-5

Cat. No.: VC21375939

Molecular Formula: C21H14N2O4

Molecular Weight: 358.3g/mol

* For research use only. Not for human or veterinary use.

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione - 874462-90-5

Specification

CAS No. 874462-90-5
Molecular Formula C21H14N2O4
Molecular Weight 358.3g/mol
IUPAC Name 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C21H14N2O4/c24-19-15-5-1-2-6-16(15)27-20-17(19)18(13-7-9-22-10-8-13)23(21(20)25)12-14-4-3-11-26-14/h1-11,18H,12H2
Standard InChI Key ACVBPJRXKCUJRO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)CC5=CC=CO5
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)CC5=CC=CO5

Introduction

Structural Characteristics and Properties

Chemical Structure

The molecular structure of 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione consists of several key structural elements that define its physical and chemical properties. At its core is the chromeno[2,3-c]pyrrole scaffold, which comprises a chromene unit fused with a pyrrole ring, forming a tricyclic system. The chromene portion contains a benzopyran structure with an oxygen atom at position 1, while the pyrrole component contributes a nitrogen-containing five-membered ring .

The compound features two distinctive substituents: a furan-2-ylmethyl group attached to the nitrogen at position 2 of the pyrrole ring, and a pyridin-4-yl group at position 1, which is the bridging carbon connecting the pyrrole and chromene portions. The furan-2-ylmethyl group introduces a five-membered oxygen-containing aromatic ring connected via a methylene bridge, while the pyridin-4-yl group contributes a six-membered nitrogen-containing aromatic ring .

Additionally, the molecule contains two carbonyl groups: one at position 3 forming part of the lactam structure in the pyrrole ring, and another at position 9 within the chromene system, forming a γ-pyrone unit. These carbonyl groups represent important functional centers that influence the compound's reactivity and potential for interaction with biological targets. The lactam carbonyl typically resonates at approximately 160 ppm in 13C NMR spectroscopy, while the γ-pyrone carbonyl typically appears at a chemical shift greater than 170 ppm, reflecting their distinct electronic environments .

The spatial arrangement of these functional groups creates a three-dimensional structure with specific geometric constraints and electronic distribution patterns that collectively determine the compound's physical properties, chemical behavior, and potential biological interactions.

Physical and Chemical Properties

Based on studies of structurally related chromeno[2,3-c]pyrrole derivatives, 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione is expected to be a crystalline solid with a relatively high melting point, typically above 220°C. This high melting point reflects the rigid nature of its polycyclic structure and the presence of multiple aromatic rings that facilitate strong intermolecular interactions .

The spectroscopic profile of the compound would exhibit characteristic patterns that facilitate its identification and structural confirmation. In the infrared spectrum, distinctive absorption bands would be observed for the carbonyl groups, with the lactam carbonyl (position 3) typically appearing around 1650-1660 cm-1 and the γ-pyrone carbonyl (position 9) around 1710-1720 cm-1 .

Table 1. Expected Spectroscopic Data for 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

Spectroscopic MethodKey SignalsChemical Shift/WavenumberAssignment
IR SpectroscopyC=O stretch~1710-1720 cm-1γ-pyrone carbonyl (C-9)
C=O stretch~1650-1660 cm-1Lactam carbonyl (C-3)
C=C stretch~1610-1620 cm-1Aromatic rings
1H NMRSinglet~5.7-5.8 ppmH-1 (methine proton)
Doublet~4.5-4.8 ppmCH2 (furan-2-ylmethyl)
Multiple signals~7.0-8.5 ppmAromatic protons
13C NMRSignal>170 ppmC-9 (γ-pyrone carbonyl)
Signal~160 ppmC-3 (lactam carbonyl)
Signal~60-65 ppmC-1 (methine carbon)

In terms of solubility, the compound would likely exhibit limited solubility in water due to its predominantly aromatic nature, but should dissolve in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially methanol or ethanol at elevated temperatures. The presence of the pyridine nitrogen could enhance solubility in acidic aqueous solutions through protonation, while the carbonyl groups may facilitate hydrogen bonding interactions with protic solvents .

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multicomponent reaction strategy that has proven effective for the preparation of structurally related chromeno[2,3-c]pyrrole derivatives. This approach involves the one-pot reaction of three key components: methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, pyridine-4-carbaldehyde, and furan-2-ylmethanamine (furfurylamine) .

The reaction proceeds through a sequence of condensation and cyclization steps. Initially, the primary amine (furfurylamine) and the aldehyde (pyridine-4-carbaldehyde) undergo condensation to form an imine intermediate. This is followed by the addition of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, which participates in a series of transformations including Michael addition, intramolecular cyclization, and elimination reactions to generate the final chromeno[2,3-c]pyrrole product .

This synthetic approach offers several advantages, including operational simplicity, atom economy, and the potential for structural diversification through variation of the starting components. The tolerance of this methodology to a wide range of substituents makes it particularly valuable for the preparation of compound libraries for structure-activity relationship studies .

The success of this multicomponent reaction is influenced by several factors, including the choice of solvent, temperature, reaction time, and the presence of catalytic additives. Optimization of these parameters is essential for achieving high yields and product purity, as discussed in the following section.

Optimized Synthesis Conditions

The efficient synthesis of 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione requires careful optimization of reaction conditions. Based on studies with analogous compounds, the following protocol represents an optimized approach for the synthesis of this complex heterocyclic system .

A general procedure would involve dissolving 0.01-0.011 mol of pyridine-4-carbaldehyde in 10-15 mL of dry ethanol, followed by the addition of 0.01-0.011 mol of furfurylamine at room temperature. This mixture is stirred for approximately 30 minutes to facilitate imine formation. Subsequently, 0.01 mol of methyl o-hydroxybenzoylpyruvate is added, and the mixture is heated at 40°C for 15-20 minutes. After this initial heating period, 1 mL of acetic acid is added as a catalyst, and the resulting mixture is refluxed at 80°C for approximately 20 hours, with the reaction progress monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration or, if necessary, isolated through concentration under vacuum followed by crystallization from ethanol .

Table 2. Optimization of Reaction Conditions for the Synthesis of Chromeno[2,3-c]pyrrole Derivatives

EntrySolventTemperature (°C)Reaction Time (h)AdditiveYield (%)
1MethanolRoom temperature1.5None24
2Methanol401.5None36
3Ethanol4020Acetic acid (1 mL)70-75
4Ethanol8020Acetic acid (1 mL)43-86
5DioxaneRoom temperature4None32
6Dioxane404None34

As shown in Table 2, the choice of solvent, temperature, reaction time, and the presence of catalytic additives significantly influence the yield of chromeno[2,3-c]pyrrole derivatives. Ethanol has proven to be an effective solvent for this transformation, especially when combined with acetic acid as a catalyst and extended reaction times at elevated temperatures .

The optimized conditions typically yield the product in moderate to good yields (43-86%), with the exact yield depending on the specific substituents and reaction conditions employed. The product can be characterized by melting point determination, infrared spectroscopy, and NMR analysis to confirm its structure and purity .

Reactivity and Chemical Behavior

Key Reaction Mechanisms

The reactivity of 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione is largely determined by the functional groups present in its structure. The compound contains several reactive sites that can participate in various chemical transformations, offering opportunities for further structural elaboration and derivatization .

One of the most significant reaction pathways involves the transformation of chromeno[2,3-c]pyrrole derivatives through ring-opening reactions with nucleophilic reagents. For example, treatment with hydrazine hydrate can lead to the formation of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This reaction involves the initial nucleophilic attack of hydrazine on the lactam carbonyl, followed by ring-opening and subsequent cyclization to form the pyrazole ring .

The efficiency of this transformation is significantly influenced by reaction conditions, particularly the molar ratio of reagents and the choice of solvent. As demonstrated in Table 3, optimized conditions typically involve the use of a 1:5 molar ratio of chromeno[2,3-c]pyrrole to hydrazine hydrate in dioxane at moderate temperatures (40-80°C), which can provide yields of up to 78% for the desired pyrazole product .

Table 3. Optimization of Ring-Opening Reaction with Hydrazine Hydrate

EntryMolar Ratio (Substrate:Hydrazine)SolventTemperature (°C)Reaction Time (h)Yield (%)
11:3EthanolRoom temperature618
21:3Ethanol80630
31:5Ethanol80442
41:5Dioxane40464
51:5Dioxane802078

Additional reactive sites in the molecule include:

  • The lactam carbonyl (position 3), which can undergo various nucleophilic addition reactions

  • The γ-pyrone carbonyl (position 9), which represents another site for nucleophilic attack

  • The furan ring, which can participate in Diels-Alder reactions as a diene

  • The pyridine nitrogen, which can undergo protonation, alkylation, or coordinate with metal ions

These diverse reactivity patterns provide multiple pathways for the chemical modification of 2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione, enabling the generation of structurally diverse derivatives with potentially enhanced properties or biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator